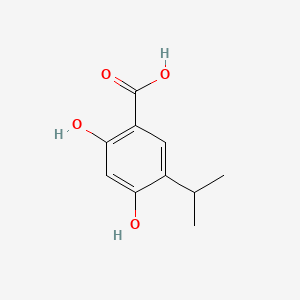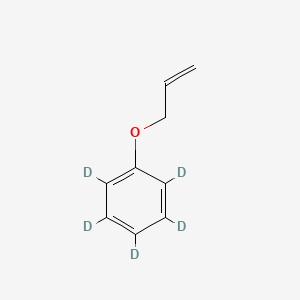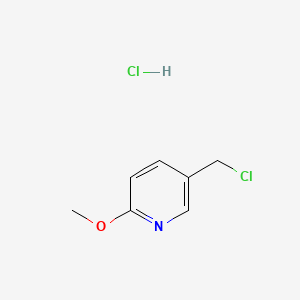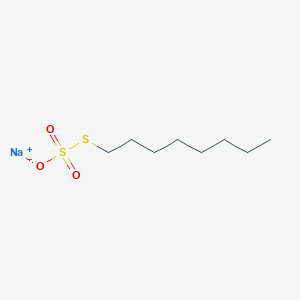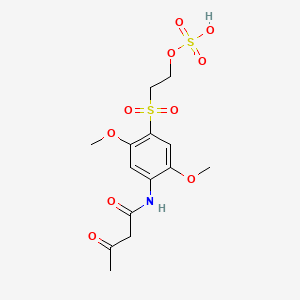
2-(2,5-Dimethoxy-4-(3-oxobutanamido)phenylsulfonyl)ethyl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethoxy-4-(3-oxobutanamido)phenylsulfonyl)ethyl hydrogen sulfate is a complex organic compound with the molecular formula C({14})H({19})NO({10})S({2}). It is characterized by its sulfonyl and sulfate groups, which contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxy-4-(3-oxobutanamido)phenylsulfonyl)ethyl hydrogen sulfate typically involves multiple steps:
Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and 3-oxobutanoic acid.
Amidation: The 2,5-dimethoxyaniline undergoes amidation with 3-oxobutanoic acid to form 2,5-dimethoxy-4-(3-oxobutanamido)aniline.
Sulfonylation: This intermediate is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Esterification: The final step involves esterification with ethyl hydrogen sulfate to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, replacing it with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfoxides and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,5-Dimethoxy-4-(3-oxobutanamido)phenylsulfonyl)ethyl hydrogen sulfate is utilized in several fields:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl and sulfate groups.
Biology: Employed in biochemical assays to study enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Applied in the development of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The sulfonyl and sulfate groups can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, altering their activity. This can lead to changes in cellular pathways, influencing processes such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethoxyphenylsulfonyl)ethyl hydrogen sulfate
- 2-(4-Methoxyphenylsulfonyl)ethyl hydrogen sulfate
- 2-(2,5-Dimethoxy-4-nitrophenylsulfonyl)ethyl hydrogen sulfate
Uniqueness
2-(2,5-Dimethoxy-4-(3-oxobutanamido)phenylsulfonyl)ethyl hydrogen sulfate is unique due to the presence of the 3-oxobutanamido group, which imparts additional reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
2-[2,5-dimethoxy-4-(3-oxobutanoylamino)phenyl]sulfonylethyl hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO10S2/c1-9(16)6-14(17)15-10-7-12(24-3)13(8-11(10)23-2)26(18,19)5-4-25-27(20,21)22/h7-8H,4-6H2,1-3H3,(H,15,17)(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWMPNFSTUDDSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC(=C(C=C1OC)S(=O)(=O)CCOS(=O)(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO10S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721295 |
Source


|
| Record name | 2-[2,5-Dimethoxy-4-(3-oxobutanamido)benzene-1-sulfonyl]ethyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116390-88-6 |
Source


|
| Record name | 2-[2,5-Dimethoxy-4-(3-oxobutanamido)benzene-1-sulfonyl]ethyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

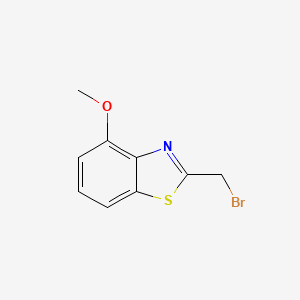
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid;phosphoric acid](/img/structure/B570208.png)
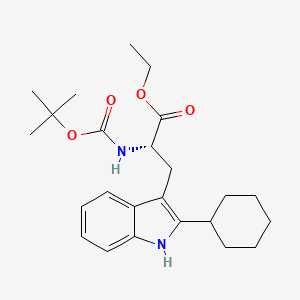

![(7Z)-10-hydroxy-7,10-dimethyl-4-prop-1-en-2-yl-14-oxabicyclo[11.2.1]hexadeca-1(16),7-diene-6,9,15-trione](/img/structure/B570212.png)
